molecular formula C6H4BrN3 B152541 3-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 68618-36-0

3-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B152541
CAS No.: 68618-36-0
M. Wt: 198.02 g/mol
InChI Key: ZGHQNXGPKYUHJW-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which undergoes a Friedel–Crafts-type alkylation/cyclization to yield the desired pyrazolopyridine derivatives . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts and solvents like acetic acid are commonly used to promote cyclization

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQNXGPKYUHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499128
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68618-36-0
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-bromo-1H-pyrazolo[3,4-b]pyridine in the synthesis of riociguat?

A1: this compound is a crucial intermediate in the novel synthetic pathway for riociguat developed by the researchers. [] The compound undergoes a palladium-catalyzed cyanation reaction to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate that is further reacted to obtain riociguat. Notably, the researchers emphasize that this specific bromo-substituted compound (this compound) is novel and has not been previously reported in the literature. [] This highlights the significance of this compound in providing an alternative route for the synthesis of riociguat.

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